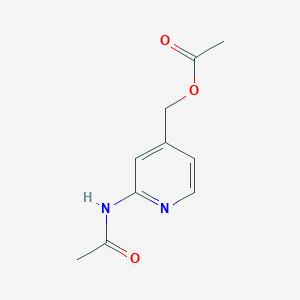

4-Acetoxymethyl-2-acetylaminopyridine

Description

4-Acetoxymethyl-2-acetylaminopyridine is a pyridine derivative featuring an acetoxymethyl group at the 4-position and an acetylated amine at the 2-position. The acetyl groups enhance stability by reducing metabolic degradation, while the ester (acetoxymethyl) group may act as a prodrug moiety, facilitating targeted release of the active metabolite. This compound is hypothesized to serve as a pharmaceutical intermediate or prodrug candidate due to its structural design, though specific applications require further validation .

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(2-acetamidopyridin-4-yl)methyl acetate |

InChI |

InChI=1S/C10H12N2O3/c1-7(13)12-10-5-9(3-4-11-10)6-15-8(2)14/h3-5H,6H2,1-2H3,(H,11,12,13) |

InChI Key |

OKFYCHYPXPMKSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)COC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s pyridine core distinguishes it from saturated heterocycles like piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate from ). Pyridine’s aromaticity confers rigidity and distinct electronic properties compared to the flexible, saturated piperidine ring, influencing reactivity and binding interactions .

Functional Group Variations

- 4-Acetoxymethyl-2-acetylaminopyridine: Combines an acetoxymethyl ester (hydrolyzable) and a stable acetylamino group.

- 2,2,6,6-Tetramethylpiperidin-4-yl acetate : Contains a simple acetate ester on a piperidine core. Longer alkyl esters (e.g., propionate, butyrate) in this class increase lipophilicity, impacting membrane permeability .

- 4-(2-Aminoethyl)pyridine: Features a free amine group, enhancing polarity and reactivity as a chelating agent or ligand in coordination chemistry .

Solubility and Bioavailability

- The acetoxymethyl group in the target compound likely improves solubility in lipid-rich environments compared to polar analogs like 4-(2-aminoethyl)pyridine.

- Piperidine-based esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl nonanoate) exhibit high lipophilicity, favoring applications in non-polar matrices (e.g., polymer stabilizers) .

Metabolic and Chemical Stability

- Acetylation of the amine in this compound protects against oxidative deamination, extending half-life compared to 4-(2-aminoethyl)pyridine .

- Piperidine esters are hydrolytically stable under neutral conditions but may degrade in acidic/basic environments, similar to the acetoxymethyl group in the target compound .

Data Table: Key Properties of Comparable Compounds

Research Findings and Inferences

- Prodrug Potential: The acetoxymethyl group in the target compound may enable controlled release of 4-hydroxymethyl-2-aminopyridine (active form) via esterase-mediated hydrolysis, a strategy observed in piperidine ester derivatives .

- Synthetic Utility: Unlike 4-(2-aminoethyl)pyridine, which is used for metal coordination, the acetylated amine in the target compound reduces unwanted side reactions in synthetic pathways .

- Stability Trade-offs : While acetylation enhances metabolic stability, it may reduce binding affinity in biological targets compared to free-amine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.